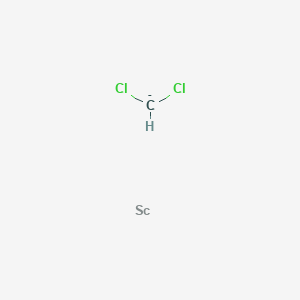

Dichloromethane;scandium

Description

Properties

CAS No. |

102835-08-5 |

|---|---|

Molecular Formula |

CHCl2Sc- |

Molecular Weight |

128.88 g/mol |

IUPAC Name |

dichloromethane;scandium |

InChI |

InChI=1S/CHCl2.Sc/c2-1-3;/h1H;/q-1; |

InChI Key |

CJHHHCREFPOZRV-UHFFFAOYSA-N |

Canonical SMILES |

[CH-](Cl)Cl.[Sc] |

Origin of Product |

United States |

Synthesis and Structural Characterization of Scandium Species in Dichloromethane Environments

Methodologies for Preparing Scandium Complexes in Dichloromethane (B109758)

The preparation of scandium complexes in dichloromethane encompasses a range of synthetic strategies, from the formation of simple halide adducts to the in situ generation of complex chiral catalysts.

Preparation of Scandium Halide Adducts and Precursors in Dichloromethane

Scandium halides, particularly scandium trichloride (B1173362) (ScCl₃), are common starting materials in scandium chemistry. wikipedia.org While often used as their tetrahydrofuran (B95107) (THF) adducts, such as [ScCl₃(THF)₃], these precursors are employed in dichloromethane for subsequent reactions. researchgate.net The synthesis of scandium halide adducts can be achieved through reactions like salt metathesis or elimination. For instance, mono(aminopyridinato) scandium dichloride complexes can be prepared via a salt elimination reaction, providing a versatile platform for further functionalization by replacing the halide ligands. mdpi.com The formation of these halide precursors is a critical first step, as they serve as entry points for the synthesis of more complex organoscandium compounds and catalysts. The choice of precursor can influence the reactivity and solubility of the resulting scandium species in dichloromethane. nsf.gov

Synthesis of Organoscandium Compounds Using Dichloromethane as Solvent

The synthesis of compounds containing a direct scandium-carbon bond is a cornerstone of organoscandium chemistry. wikipedia.org While solvents like THF are frequently used for the initial synthesis of organoscandium precursors, dichloromethane is often employed as the solvent for subsequent reactions and catalytic applications. wikipedia.orgmdpi.com For example, the reaction of scandium trichloride with cyclopentadienyl (B1206354) reagents can yield compounds like (C₅H₅)₂ScCl. researchgate.net These organoscandium halides can then be used in dichloromethane for further transformations, such as alkylation or arylation, to generate active catalysts for polymerization and other organic transformations. wikipedia.org

Ligand Exchange and Metathesis Reactions in Dichloromethane

Ligand exchange reactions are fundamental processes in coordination chemistry where one or more ligands in a complex are replaced by others. alfa-chemistry.comchemguide.uk In the context of scandium chemistry, these reactions are often catalyzed by Lewis acidic species like scandium(III) triflate (Sc(OTf)₃) and can be effectively carried out in chlorinated solvents. For example, Sc(OTf)₃ has been shown to efficiently catalyze exchange reactions between imines in deuterated chloroform, a solvent with properties similar to dichloromethane. acs.org This catalytic activity highlights the ability of the scandium center to facilitate the cleavage and formation of bonds, enabling the dynamic covalent assembly of molecular structures. acs.org Metathesis reactions, which involve the exchange of fragments between two reacting species, are also a powerful tool in synthesis, though specific examples involving scandium in dichloromethane are less common in the provided literature. sci-hub.se

In Situ Generation of Scandium Catalysts in Dichloromethane Solutions

Dichloromethane is a preferred solvent for the in situ generation of chiral scandium catalysts, which are widely used in enantioselective synthesis. mdpi.com This methodology typically involves combining a scandium precursor, most commonly Sc(OTf)₃, with a chiral ligand directly in the reaction vessel. mdpi.comscandium.org The resulting complex then serves as the active catalyst for the transformation.

Numerous asymmetric reactions have been successfully promoted by such in situ generated catalysts in dichloromethane, including:

Domino reactions : Enantioselective domino imine formation/intramolecular amination reactions and domino Pudovik addition/ mdpi.comhuji.ac.il-phospha-Brook rearrangements have been developed using chiral scandium catalysts formed from Sc(OTf)₃ and ligands like Pybox or N,N'-dioxides in dichloromethane. mdpi.com

Annulations : The [3+3] annulation of aryl cyclopropyl (B3062369) ketones with mercaptoacetaldehyde (B1617137) is catalyzed by a combination of a chiral N,N'-dioxide ligand and Sc(OTf)₃ in dichloromethane. mdpi.com

Friedel-Crafts Alkylation : Asymmetric Friedel-Crafts alkylations have been promoted by chiral scandium catalysts generated from Sc(OTf)₃ and chiral N,N'-dioxide ligands in dichloromethane. mdpi.com

The solubility and interaction between the scandium salt, the ligand, and counterions in dichloromethane can be complex, sometimes involving both precipitated and in-solution catalyst species. nsf.gov The order of addition of these components can significantly affect the reaction rate and catalyst activity. nsf.gov

Spectroscopic Elucidation of Scandium-Dichloromethane Systems

Spectroscopic techniques are indispensable for characterizing the structure, bonding, and dynamics of scandium complexes in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Dichloromethane-d₂ and Related Solvents

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of scandium complexes. Deuterated dichloromethane (CD₂Cl₂) is a common solvent for these studies due to its ability to dissolve a wide range of organometallic compounds and its relatively simple residual solvent signals in ¹H and ¹³C NMR spectra. du.eduepfl.ch

⁴⁵Sc NMR Spectroscopy: The scandium nucleus (⁴⁵Sc) is 100% naturally abundant and has a spin of I = 7/2, making it NMR active. huji.ac.il However, as a quadrupolar nucleus, it often yields broad signals, with the line width increasing with the asymmetry of the scandium's coordination environment. huji.ac.ilnih.gov Despite this, ⁴⁵Sc NMR is valuable for directly probing the metal center. huji.ac.il The chemical shift of ⁴⁵Sc is sensitive to the electronic environment, providing insights into the nature of the ligands coordinated to the scandium ion. huji.ac.ilnih.gov For instance, solid-state ⁴⁵Sc NMR studies have shown that quadrupolar coupling constants (CQ) correlate with the symmetry of the scandium coordination sphere and can be influenced by the polarizability of coordinated halides. nih.govrsc.org

¹H and ¹³C NMR Spectroscopy: ¹H and ¹³C NMR are routinely used to characterize the organic ligands attached to the scandium center. Spectra recorded in CD₂Cl₂ provide detailed information about the structure and purity of the synthesized complexes. mdpi.comresearchgate.net The accurate interpretation of these spectra requires knowledge of the chemical shifts of common laboratory solvents and impurities that may be present. du.eduepfl.ch For paramagnetic scandium complexes, NMR signals can be significantly shifted and broadened. nih.govescholarship.org

The following table provides an example of NMR data used in the characterization of a scandium complex, illustrating the type of information obtained.

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | Toluene-d₈ | 1.80 | singlet | C₅(CH₃)₅ |

| ¹H | Toluene-d₈ | -0.11 | singlet | Al(CH₃)₃ |

| ¹³C{¹H} | Toluene-d₈ | 123.8 | - | C ₅(CH₃)₅ |

| ¹³C{¹H} | Toluene-d₈ | 12.1 | - | C₅(C H₃)₅ |

| ⁴⁵Sc | Toluene-d₈ | 167.7 | - | Cp*₂Sc |

This table presents selected NMR data for a related scandium-aluminum cluster, [Cp₂Sc(ClAlMe₃)]₂, demonstrating the application of multinuclear NMR in characterizing scandium environments. Data sourced from reference nih.gov.*

Infrared (IR) Spectroscopy for Vibrational Fingerprints

Infrared (IR) spectroscopy probes the vibrational modes of molecules and is used to identify the functional groups present in the ligands of scandium complexes. msu.edu The absorption of infrared radiation excites molecular vibrations such as stretching and bending, and the frequencies of these absorptions are characteristic of specific bonds (e.g., C=O, O-H, C-N). libretexts.orgjsscacs.edu.in

Coordination of a ligand to the scandium center alters its vibrational frequencies. For instance, the O-H stretching frequency of water molecules shifts to a lower wavenumber upon coordination to a Sc(I) or Sc(II) ion, indicating a weakening of the O-H bond due to the metal's polarization effect. nih.gov Similarly, the frequencies of metal-ligand bonds, such as Sc-Cl or Sc-O, can be observed in the far-IR region (typically below 650 cm⁻¹). libretexts.org Theoretical calculations have predicted the symmetric Sc-Cl stretching frequency in chloro complexes of scandium to be around 300 cm⁻¹. researchgate.net When recording spectra in dichloromethane, it is important to account for the solvent's own absorption bands, which include prominent peaks around 1260 cm⁻¹ (CH₂ scissoring) and 737 cm⁻¹ (C-Cl stretch). researchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| O-H Stretch (coordinated H₂O) | 3000-3600 | Shifted to lower frequency compared to free H₂O, indicates coordination. nih.gov |

| C=O Stretch (coordinated carbonyl) | 1540-1650 | Shifted to lower frequency compared to free ligand. |

| CH₂ Scissoring (Dichloromethane) | ~1260 | Solvent peak. researchgate.net |

| C-Cl Stretch (Dichloromethane) | ~737 | Solvent peak. researchgate.net |

| Sc-Cl Stretch | ~300 | Direct probe of the metal-halide bond. researchgate.net |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Scandium Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically for studying species with unpaired electrons (paramagnetic species). youtube.com The most common oxidation state of scandium is +3, which has a d⁰ electron configuration and is therefore diamagnetic and EPR-silent. Consequently, EPR is not applicable to the vast majority of scandium compounds.

However, EPR becomes a vital tool for the characterization of rare and reactive scandium species in lower oxidation states, such as Sc(II) (d¹) or Sc(0), or in complexes where the ligand is a radical. A notable example is the dimetalloendofullerene Sc₂@C₈₀, where the encapsulated Sc₂ dimer contains a single-electron metal-metal bond, rendering the molecule paramagnetic. researchgate.net The EPR spectrum of such species provides information on the g-factor and hyperfine coupling to the ⁴⁵Sc nuclei (I = 7/2), which reveals details about the localization of the unpaired electron and the spin dynamics within the fullerene cage. researchgate.net Additionally, while Sc(III) is not directly observed, it can act as a Lewis acid and influence the EPR spectrum of a coordinated radical ligand, as seen in the reversible disproportionation of the PTIO• radical in the presence of Sc(OTf)₃. mdpi.com

Crystallographic Analysis of Scandium Complexes from Dichloromethane Crystallization

Crystallographic studies have confirmed a range of coordination numbers for scandium, most commonly six, but extending to eight or nine depending on the steric bulk and denticity of the ligands. rsc.orgminsocam.org For example, the structure of [Sc(Ph₃PO)₂(NO₃)₃] revealed an 8-coordinate scandium center. rsc.org In contrast, the fluorinated complex [ScF₂Cl(Me₃-tacn)] was shown to be six-coordinate. soton.ac.uk This detailed structural data is invaluable for interpreting spectroscopic results obtained in solution and for understanding the reactivity of the complexes. The crystal packing can also reveal intermolecular interactions, and occasionally, molecules of the crystallization solvent (dichloromethane) are found co-crystallized within the lattice. researchgate.net

| Compound | Coordination Number | Geometry | Key Bond Lengths (Å) |

|---|---|---|---|

| [Sc(NO₃)₃(terpy)] | 9 | Monomeric | Sc-O: ~2.3-2.4, Sc-N: ~2.4-2.5 rsc.org |

| [Sc(Ph₃PO)₂(NO₃)₃] | 8 | - | - rsc.org |

| [ScF₂Cl(Me₃-tacn)] | 6 | Distorted Octahedral | - soton.ac.uk |

Catalytic Applications of Scandium in Dichloromethane Media

Scandium-Catalyzed Carbon-Carbon Bond Formation Reactions in Dichloromethane (B109758)

Scandium catalysts, particularly scandium(III) triflate (Sc(OTf)₃), are effective Lewis acids for promoting the formation of carbon-carbon bonds. Dichloromethane is frequently the solvent of choice for these reactions, providing a suitable environment for the generation of cationic intermediates and the stabilization of catalytic complexes.

Asymmetric Annulation and Cycloaddition Reactions

Scandium(III) complexes with chiral ligands have been successfully employed to catalyze asymmetric annulation and cycloaddition reactions in dichloromethane. These methods provide access to complex cyclic structures with high levels of stereocontrol.

One notable example is the formal [3+2] cycloaddition between alkylideneoxindoles and allylsilanes. This reaction, catalyzed by a complex generated from Sc(OTf)₃ and a chiral indapybox ligand in dichloromethane, produces functionalized cyclopentanes containing a quaternary carbon center with high stereoselectivity. researchgate.net The addition of an additive like NaBArF can enhance catalytic activity. researchgate.net Similarly, scandium catalysts have been developed for asymmetric [2+2] cycloaddition reactions between 2-alkynylnaphthols and dienes, yielding cyclobutene (B1205218) frameworks with excellent efficiency and enantioselectivity. nih.gov

| Reaction Type | Substrates | Catalyst System | Solvent | Key Findings | Reference |

| Formal [3+2] Cycloaddition | Alkylideneoxindole, Allylsilane | Sc(OTf)₃ / Indapybox ligand | Dichloromethane | Forms functionalized cyclopentanes with a quaternary carbon; high stereoselectivity. | researchgate.net |

| Asymmetric [2+2] Cycloaddition | 2-Alkynylnaphthols, Dienes | Scandium Catalyst | Not specified | Access to cyclobutene frameworks with up to 97% yield and 97% enantiomeric excess. | nih.gov |

Domino Michael/Aldol and Michael-Initiated Transformations

Domino reactions initiated by a Michael addition are powerful tools for the rapid construction of complex molecular architectures. Scandium catalysts are highly effective in promoting such cascades in dichloromethane.

A reported asymmetric scandium-catalyzed domino Michael/aldol reaction provides a route to chiral spirocyclohexene pyrazolones. mdpi.com This transformation uses α-arylidene pyrazolinones and is promoted by a chiral scandium catalyst generated from Sc(OTf)₃ and an N,N'-dioxide ligand in a mixture of dichloromethane and water. mdpi.com The reaction proceeds with good to high yields and excellent enantioselectivity. mdpi.com Other scandium-catalyzed domino processes in dichloromethane include the ring-opening of cyclopropane-1,1-esters followed by a Michael addition to γ-hydroxyenones, leading to functionalized tetrahydropyrans. mdpi.com

| Reaction Type | Substrates | Catalyst System | Solvent | Product | Reference |

| Domino Michael/Aldol | α-Arylidene pyrazolinones | Sc(OTf)₃ / Chiral N,N'-dioxide ligand | Dichloromethane/Water | Chiral spirocyclohexene pyrazolones | mdpi.com |

| Domino Ring-opening/Michael | Cyclopropane-1,1-esters, γ-Hydroxyenones | Sc(OTf)₃ / Chiral Pybox ligand | Dichloromethane | Functionalized tetrahydropyrans | mdpi.com |

Friedel-Crafts Alkylation Reactions Catalyzed by Scandium in Dichloromethane

The Friedel-Crafts alkylation is a fundamental reaction for forming carbon-carbon bonds with aromatic rings. icdst.orglibretexts.org Scandium(III) triflate is a highly efficient catalyst for this transformation, often performed in dichloromethane. icdst.orgresearchgate.net The reaction involves the generation of an electrophile from an alkyl halide or other alkylating agent, which is then attacked by the electron-rich aromatic ring. youtube.com

Scandium(III) triflate complexes with chiral ligands, such as pybox, have been used to catalyze asymmetric Friedel-Crafts alkylations between substituted indoles and methyl (E)-2-oxo-4-aryl-3-butenoates. researchgate.net These reactions produce 4-(indol-3-yl)-2-oxo-4-arylbutyric acid methyl esters with high yields and enantioselectivities. researchgate.net Dichloromethane is a commonly used solvent, facilitating the reaction by dissolving the reactants and stabilizing the catalytic species. icdst.org

| Aromatic Substrate | Alkylating Agent | Catalyst System | Solvent | Key Feature | Reference |

| Substituted Indoles | Methyl (E)-2-oxo-4-aryl-3-butenoates | Sc(OTf)₃ / Chiral Pybox ligand | Not Specified | Asymmetric alkylation with high enantioselectivity. | researchgate.net |

| Biphenyl | tert-Butyl-chloride | Aluminum chloride (catalyst example) | Dichloromethane | General example of Friedel-Crafts in CH₂Cl₂. | icdst.org |

Allylation Reactions and Allyl Complex Mediated Polymerization

Scandium(III) catalysts are effective in promoting the allylation of carbonyl compounds. The scandium(III)-catalyzed enantioselective Hosomi-Sakurai allylation of isatins with various substituted allylic silanes has been demonstrated. nih.gov This reaction can be performed at room temperature with very low catalyst loadings (as low as 0.05 mol%) to afford 3-allyl-3-hydroxy-2-oxindoles in excellent yields and with up to 99% enantiomeric excess. nih.gov

In the field of polymer chemistry, cationic scandium allyl complexes have been synthesized and characterized for their high activity in olefin polymerization. researchgate.netrsc.org These half-sandwich scandium complexes, when activated, can initiate the polymerization and copolymerization of monomers like isoprene (B109036) and norbornene. researchgate.net While specific solvent systems can vary, these organometallic reactions are typically conducted in non-polar organic solvents.

| Reaction Type | Substrates | Catalyst System | Key Findings | Reference |

| Enantioselective Allylation | Isatins, Allylic silanes | Scandium(III) catalyst | Yields 3-allyl-3-hydroxy-2-oxindoles in excellent yields and enantioselectivity (up to 99% ee). | nih.gov |

| Olefin Polymerization | Isoprene, Norbornene | Cationic scandium allyl complexes | Highly active for polymerization and copolymerization to afford random copolymers. | researchgate.net |

Scandium-Mediated Carbon-Heteroatom Bond Formation Reactions in Dichloromethane

Beyond C-C bond formation, scandium catalysts also facilitate the creation of carbon-heteroatom bonds. Dichloromethane serves as an effective medium for these transformations, particularly in reactions involving nitrogen nucleophiles.

Aziridine Ring-Opening Reactions with Indole (B1671886) Derivatives

Scandium(III) triflate has been shown to mediate the ring-opening of aziridines with indole derivatives in dichloromethane. scilit.com Specifically, the reaction of enantiomerically pure N-Cbz- or N-Fmoc-aziridine carboxylates with various indoles in the presence of a stoichiometric amount of Sc(OTf)₃ proceeds smoothly at 0 °C or room temperature. This process results in the formation of aryl-substituted and protected tryptophan derivatives in good yields. scilit.com The reaction represents a direct method for the synthesis of complex amino acid derivatives. scilit.comorganic-chemistry.org

| Aziridine Substrate | Nucleophile | Reagent | Solvent | Product | Reference |

| N-Cbz-aziridine carboxylate | Indole derivatives | Sc(OTf)₃ | Dichloromethane | Aryl-substituted, protected tryptophan derivatives | scilit.com |

| N-Fmoc-aziridine carboxylate | Indole derivatives | Sc(OTf)₃ | Dichloromethane | Aryl-substituted, protected tryptophan derivatives | scilit.com |

Glycosylation Reactions with D-Fructofuranose Moieties

Scandium(III) triflate (Sc(OTf)₃) has emerged as a highly efficient catalyst for D-fructofuranosylation. Research has demonstrated that benzylated and benzoylated D-fructofuranosyl acetate (B1210297) derivatives are effective glycosyl donors in the presence of catalytic amounts of scandium triflate. This methodology has been successfully applied to the synthesis of non-reducing disaccharides that mimic sucrose, using various aldopyranose derivatives as acceptors. While some protocols report these reactions in toluene, the principles of Lewis acid catalysis by scandium triflate are applicable in various aprotic solvents, with dichloromethane being a common choice for similar glycosylation reactions due to its ability to stabilize reaction intermediates.

The reaction typically proceeds with high efficiency, requiring only a small catalytic loading of Sc(OTf)₃. For instance, reactions involving benzoylated L-fructofuranosyl acetate and an alcohol can stereoselectively produce the corresponding α-L-fructofuranoside in good yields. Similarly, α-D-psicofuranosides have been obtained with good yields and selectivity through the reaction of benzoylated D-psicofuranosyl acetate with alcohols under similar scandium-catalyzed conditions.

Table 1: Scandium-Catalyzed Fructofuranosylation This table is representative of typical results in this reaction class.

| Glycosyl Donor | Acceptor | Catalyst Loading (mol%) | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Benzoylated D-fructofuranosyl acetate | D-glucopyranose derivative | 5 | Toluene | Sucrose mimic | >90 |

| Benzoylated L-fructofuranosyl acetate | Primary Alcohol | 5 | Toluene | α-L-fructofuranoside | 85-95 |

| Benzoylated D-psicofuranosyl acetate | Secondary Alcohol | 5 | Toluene | α-D-psicofuranoside | 80-90 |

Imine Formation and Intramolecular Amination Reactions

The use of scandium catalysts in dichloromethane is particularly effective for domino reactions involving imine formation followed by intramolecular amination. A notable example is the enantioselective reaction between aldehydes and 2-aminobenzenesulfonamide. rsc.org This process is catalyzed by a chiral scandium complex, generated in situ from Sc(OTf)₃ and a chiral Pybox ligand, within a dichloromethane solvent medium at low temperatures (e.g., -40 °C). rsc.org

This reaction sequence leads to the formation of biologically significant 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides. The choice of dichloromethane as the solvent is critical, facilitating the reaction to proceed with moderate to high yields and enantioselectivities. rsc.org

Table 2: Enantioselective Imine Formation/Intramolecular Amination Data sourced from Zhou et al., 2016. rsc.org

| Aldehyde Substrate | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Benzaldehyde (B42025) | 10 mol% Sc(OTf)₃ / 20 mol% Pybox ligand | Dichloromethane | -40 | 88 | 93 |

| 4-Chlorobenzaldehyde | 10 mol% Sc(OTf)₃ / 20 mol% Pybox ligand | Dichloromethane | -40 | 85 | 91 |

| 2-Naphthaldehyde | 10 mol% Sc(OTf)₃ / 20 mol% Pybox ligand | Dichloromethane | -40 | 82 | 89 |

| Cinnamaldehyde | 10 mol% Sc(OTf)₃ / 20 mol% Pybox ligand | Dichloromethane | -40 | 60 | 36 |

Scandium-Catalyzed C-H Activation in Dichloromethane

Scandium catalysis in dichloromethane provides a powerful platform for the activation of otherwise inert C-H bonds, a process that offers significant advantages in synthetic efficiency and atom economy.

Aldehydic C-H Activation Pathways

Scandium triflate has been identified as an effective catalyst for the C-H activation of aromatic aldehydes. nih.govrsc.org In a one-pot synthesis, commercially available aromatic aldehydes undergo C-H activation in a dichloromethane solution. nih.gov This method is comparatively cheaper and more efficient than traditional cross-coupling reactions that rely on expensive metals like palladium. nih.gov The reaction proceeds over a short period (e.g., 2 hours) and requires minimal purification. nih.govrsc.org For example, the scandium triflate-catalyzed C-H activation of benzaldehyde and pyridine-2-carbaldehyde has been successfully demonstrated in a dichloromethane medium under an inert atmosphere. nih.gov

Site-Selective C-H Functionalization of Aromatic and Aliphatic Substrates

Scandium catalysts have shown remarkable capability in directing the site-selective functionalization of C-H bonds in aromatic systems. An efficient para-alkylation of primary and secondary anilines with various alkenes has been achieved using a β-diketiminato scandium catalyst. This protocol demonstrates excellent chemo- and regioselectivity, proceeding with 100% atom economy.

Furthermore, scandium(III) triflate is a highly active Lewis acid catalyst for the nitration of substituted benzenes. In the presence of a catalytic amount of Sc(OTf)₃ and a nitrating agent system (e.g., acetic anhydride (B1165640) and Al(NO₃)₃·9H₂O), aromatic C-H bonds are selectively nitrated. Scandium triflate proved to be the most active among several Lewis acids tested for this transformation. While specific solvent details can vary, these reactions are typically performed in non-coordinating solvents like dichloromethane to ensure high catalytic activity.

The site-selective functionalization of aliphatic C-H bonds by scandium catalysts is a more challenging and less developed area, but it represents a significant direction for future research.

Intramolecular C-H Bond Activation Processes

Intramolecular C-H bond activation represents an efficient strategy for the construction of cyclic molecules. The scandium-catalyzed domino reaction involving imine formation and subsequent intramolecular amination, as discussed previously, is a prime example of this process. rsc.org In this reaction, a C-H bond on the aromatic ring of the aldehyde-derived intermediate is activated, leading to the formation of a new C-N bond and the closure of a heterocyclic ring. The reaction's success in dichloromethane highlights the solvent's role in facilitating this intramolecular cyclization with high stereocontrol. rsc.org

Impact of Dichloromethane on Catalytic Performance and Stereoselectivity

The choice of solvent is paramount in catalysis, directly influencing reaction rates, yields, and selectivity. Dichloromethane is a polar, aprotic, and relatively non-coordinating solvent, properties that make it highly suitable for many scandium-catalyzed reactions.

Its polarity can help to dissolve polar substrates and stabilize charged intermediates or transition states that often form during Lewis acid-catalyzed reactions. By effectively solvating the scandium catalyst without strongly coordinating to it, dichloromethane ensures that the Lewis acidic sites of the catalyst remain accessible to the substrates, thus maintaining high catalytic activity.

In enantioselective catalysis, the solvent can significantly impact stereochemical outcomes. In the scandium-Pybox catalyzed intramolecular amination, the use of dichloromethane was instrumental in achieving high levels of enantioselectivity (up to 93% ee). rsc.org This suggests that the solvent environment provided by dichloromethane helps to maintain the rigid chiral conformation of the catalyst-substrate complex, which is necessary for effective stereochemical discrimination. While not always a completely "innocent" bystander, dichloromethane's general inertness under many reaction conditions prevents unwanted side reactions, leading to cleaner reaction profiles and higher yields of the desired product.

Solvent Effects on Reaction Efficiency and Enantioselectivity

Dichloromethane (CH2Cl2) is a frequently employed solvent in enantioselective scandium-catalyzed transformations, often facilitating high reaction efficiency and excellent enantioselectivity. mdpi.com Its properties as a non-coordinating solvent of low dielectric constant can be advantageous for catalysis involving Lewis acidic scandium complexes. mdpi.com The choice of solvent is critical as it can influence the stability and reactivity of intermediates within the catalytic cycle. mdpi.com

Research has demonstrated the efficacy of dichloromethane across a variety of complex organic reactions. For instance, in an enantioselective domino imine formation/intramolecular amination reaction, a chiral scandium catalyst generated from Sc(OTf)3 and a Pybox ligand in dichloromethane at -40 °C produced biologically interesting compounds in moderate to high yields (60–88%) and enantioselectivities ranging from 36–93% ee. mdpi.com Similarly, a domino ring-opening/cyclization of aryl cyclopropyl (B3062369) ketones with mercaptoacetaldehyde (B1617137), catalyzed by a scandium(III)/N,N′-dioxide complex, proceeded in dichloromethane to afford products with high diastereo- and enantioselectivities (89–99% ee). mdpi.com

The versatility of dichloromethane as a medium for these reactions is further highlighted in other transformations. A domino Pudovik addition/ mdpi.comnsf.gov-phospha-Brook rearrangement reaction promoted by a chiral scandium catalyst in dichloromethane yielded chiral allenes with good to high yields (57–97%) and excellent enantiomeric excess values (up to 96% ee). mdpi.comresearchgate.net Even in more complex systems, such as a formal [3+2] cycloaddition, a chiral scandium catalyst in a 95:5 mixture of dichloromethane/THF effectively produced bicyclic products as single diastereomers with high enantioselectivities (up to 93% ee). mdpi.com

The following table summarizes the performance of selected scandium-catalyzed reactions conducted in dichloromethane, showcasing the solvent's role in achieving favorable yields and stereochemical control.

Table 1: Performance of Selected Scandium-Catalyzed Reactions in Dichloromethane (Note: This is an interactive data table. You can sort and filter the data by clicking on the headers.)

| Reaction Type | Scandium Catalyst System | Yield (%) | Enantioselectivity (% ee) | Ref. |

|---|---|---|---|---|

| Domino Imine Formation/Intramolecular Amination | Sc(OTf)₃ / Chiral Pybox ligand | 60-88% | 36-93% | mdpi.com |

| Domino Ring-Opening/Cyclization | Sc(OTf)₃ / Chiral N,N′-dioxide ligand | 38-80% | 89-99% | mdpi.com |

| Domino Pudovik Addition/Rearrangement | Sc(OTf)₃ / Chiral N,N′-dioxide ligand | 57-97% | 44-96% | mdpi.com |

| Asymmetric Friedel–Crafts Alkylation | Sc(OTf)₃ / Chiral N,N′-dioxide ligand | N/A | High | mdpi.com |

| Domino Michael/Aldol Reaction | Sc(OTf)₃ / Chiral N,N′-dioxide ligand | N/A | High | mdpi.com |

Influence of Dichloromethane on Catalyst Solubility and Active Species Formation

The solubility of the scandium catalyst and the formation of the active catalytic species in dichloromethane are complex and crucial factors for reaction success. nsf.gov While scandium triflate (Sc(OTf)₃), a common precatalyst, is generally soluble in various organic solvents, the complete catalyst complex often exhibits heterogeneous solubility in dichloromethane. nsf.gov

In the case of a scandium(III)-PyBox/BArF catalyst system used for asymmetric allylsilane annulation reactions, studies have shown that upon mixing scandium triflate, an additive like NaBArF, and the PyBox ligand in dichloromethane, a solid precipitate is formed. nsf.gov This indicates that the initial catalyst complex is not fully soluble. nsf.gov Probing the nature of the catalyst revealed a complex interplay between species in solution and the precipitate. nsf.gov

The formation of the active catalyst is a critical step influenced by the solvent and the order of component addition. It is proposed that the process begins with a bimolecular reaction between the scandium(III) salt and the NaBArF additive, which generates a cationic scandium(III) complex. nsf.gov This is followed by the coordination of the chiral PyBox ligand. nsf.gov Interestingly, the scandium(III)-PyBox/BArF catalyst remains minimally soluble until a bidentate electrophile, such as an alkylidene oxindole, is added to the reaction mixture. nsf.gov The addition of this substrate is key to generating a soluble and catalytically active species. nsf.gov This suggests that the substrate itself plays a role in drawing the active catalyst into the solution phase where the reaction can proceed efficiently. nsf.gov The generation of a highly reactive and electron-deficient cationic scandium species is often key to enhancing catalytic activity. uleth.caacs.org

The table below outlines the components and observations related to catalyst solubility and active species formation in dichloromethane for a representative scandium catalyst system.

Table 2: Catalyst Solubility and Active Species Formation in Dichloromethane (Note: This is an interactive data table. You can sort and filter the data by clicking on the headers.)

| Catalyst Component | Role / Observation in Dichloromethane | Ref. |

|---|---|---|

| Scandium triflate (Sc(OTf)₃) | Precatalyst; maximum solubility noted as 23.7 mg/mL. | nsf.gov |

| Chiral PyBox ligand (L1) | Chiral director; forms a complex with scandium. | nsf.gov |

| Additive (NaBArF) | Forms a cationic scandium complex; has limited solubility (3.4 ± 0.2 mM). | nsf.gov |

| Initial Catalyst Mixture | Forms a solid precipitate upon mixing of components. | nsf.gov |

| Substrate (Alkylidene oxindole) | Addition generates a soluble, active catalytic species. | nsf.gov |

Mechanistic Investigations of Scandium Dichloromethane Reactive Systems

Kinetic Studies of Scandium-Catalyzed Reactions in Dichloromethane (B109758)

The determination of reaction orders with respect to the catalyst, substrate, and other reagents is a fundamental step in elucidating the reaction mechanism. This is often achieved by systematically varying the initial concentration of one component while keeping the others constant and observing the effect on the initial reaction rate. The rate law, which mathematically expresses the dependence of the reaction rate on the concentrations of reactants, can be constructed from these experiments.

Table 1: Hypothetical Kinetic Data for a Scandium-Catalyzed Reaction in Dichloromethane

| Experiment | [Sc Catalyst] (mol/L) | [Substrate] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.01 | 0.1 | 1.0 x 10⁻⁵ |

| 2 | 0.02 | 0.1 | 2.0 x 10⁻⁵ |

| 3 | 0.01 | 0.2 | 2.0 x 10⁻⁵ |

Note: This data is hypothetical and for illustrative purposes.

From the hypothetical data in Table 1, doubling the concentration of the scandium catalyst doubles the initial rate, indicating a first-order dependence on the catalyst. Similarly, doubling the substrate concentration doubles the rate, suggesting a first-order dependence on the substrate. Therefore, the rate law can be expressed as: Rate = k[Sc Catalyst][Substrate]. This rate law implies that the rate-determining step involves a bimolecular interaction between the scandium catalyst and the substrate.

The kinetic isotope effect (KIE) is a powerful tool for investigating the mechanism of reactions involving the breaking of a bond to hydrogen. pkusz.edu.cnprinceton.edu It is determined by comparing the rate of a reaction with a normal hydrogen-containing substrate to the rate of the same reaction with a deuterium-labeled substrate (kH/kD). A primary KIE (typically > 2) is observed when the C-H bond is broken in the rate-determining step. princeton.edu The magnitude of the KIE can provide information about the transition state geometry of the C-H activation step.

In the context of scandium-catalyzed C-H activation in dichloromethane, a significant primary KIE would provide strong evidence for C-H bond cleavage being the rate-limiting event. For example, studies on the gas-phase reaction of chlorine atoms with dichloromethane and deuterated dichloromethane have shown a kinetic isotope effect, highlighting the utility of this method in understanding bond-breaking processes. alfachemic.com While specific KIE values for scandium-catalyzed C-H activation in dichloromethane are not extensively documented in readily available literature, the principle remains a key diagnostic tool. For instance, a kH/kD value of 4-5 is indicative of hydrogen abstraction being the rate-limiting step in certain halogenation reactions. acs.org

Table 2: Representative Kinetic Isotope Effects in C-H Activation Reactions

| Reaction Type | Substrate | kH/kD | Implication |

| C-H Halogenation | Alkane | 4-5 | H-abstraction is rate-limiting. acs.org |

| Scandium Imido Reaction | Phenylacetylene | N/A | C-H addition across Sc=N bond. acs.org |

Note: The KIE for the scandium imido reaction is not explicitly provided in the source but represents a relevant C-H activation process.

Identification and Characterization of Reactive Intermediates

The direct observation and characterization of reactive intermediates are paramount for a complete mechanistic understanding. figshare.com In scandium-dichloromethane reactive systems, several types of intermediates may be involved, and their identification can be achieved through various spectroscopic and analytical techniques.

Prior to the key bond-forming or bond-breaking steps, the scandium catalyst often forms an adduct with the substrate. This activation of the substrate by the Lewis acidic scandium center is a crucial initial step. The characterization of these scandium-activated substrate adducts can be accomplished using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, 45Sc NMR can be a valuable tool for probing the coordination environment of the scandium ion. researchgate.netnih.govhuji.ac.il Changes in the chemical shifts of the substrate's nuclei upon coordination to the scandium center can also provide evidence for adduct formation.

Transient scandium imido complexes, featuring a scandium-nitrogen double bond, have been proposed as key reactive intermediates in various transformations. illinois.edu The generation of these species can occur through processes like alpha-elimination from a scandium amido precursor. Although often short-lived, their existence can be inferred through trapping experiments and computational studies.

The reactivity of these transient species is of significant interest. For example, a terminal scandium imido complex has been shown to react with the C-H bond of phenylacetylene, demonstrating the capability of the Sc=N moiety to participate in C-H activation. acs.org Mechanistic studies on the formation of a scandium imido complex revealed that it proceeds through initial metalation followed by base-promoted alkane elimination, and kinetic studies of this process have been performed. acs.orgacs.org

The ligands coordinated to the scandium center play a critical role in modulating its reactivity and selectivity. Chelation, the binding of a multidentate ligand to the metal center, can significantly influence the catalytic cycle. rsc.org Chelation can stabilize reactive intermediates, enforce a specific coordination geometry, and prevent catalyst deactivation.

Ligand acceleration, where the presence of a specific ligand leads to a significant rate enhancement, is a well-documented phenomenon in scandium catalysis. nsf.govacs.orgresearchgate.net For instance, in certain scandium(III)-catalyzed reactions, the use of Pybox ligands leads to a significant rate acceleration compared to the reaction without a ligand. nsf.gov This acceleration can be attributed to the ligand preventing off-cycle reactions or promoting the formation of a more active catalytic species. nsf.gov The choice of solvent, such as dichloromethane, can also influence these ligand effects. Many enantioselective scandium-catalyzed reactions are effectively carried out in dichloromethane. mdpi.com

Role of Dichloromethane in Reaction Pathway Modulation

In the realm of mechanistic investigations concerning scandium-dichloromethane reactive systems, the solvent itself, dichloromethane (CH₂Cl₂), plays a pivotal role that extends beyond that of an inert medium. Its distinct physicochemical properties actively modulate reaction pathways, influencing the delicate balance between Lewis basicity and nucleophilicity of reacting species, and consequently governing the competition between different mechanistic routes, such as bimolecular nucleophilic substitution (S(_N)2) and bimolecular elimination (E2).

Solvation Effects on Lewis Basicity and Nucleophilicity

Dichloromethane is a polar, aprotic solvent. arizona.edu Its polarity allows for the dissolution of polar reactants and intermediates, while its aprotic nature means it does not engage in hydrogen bonding. These characteristics have a profound impact on the reactivity of Lewis bases and nucleophiles within scandium-catalyzed reactions.

The solvation of a Lewis base by dichloromethane molecules can significantly influence its strength. nih.govresearchgate.net While dichloromethane is considered a weakly solvating medium compared to protic solvents like water, its interactions with anionic or electron-rich species are not negligible. nih.govresearchgate.net This weak solvation can lead to a less pronounced decrease in the Lewis basicity of a reactant compared to the significant reduction observed in strongly solvating environments. nih.govresearchgate.net A stronger Lewis base is more likely to favor pathways that involve proton abstraction, such as the E2 mechanism. nih.gov

The nucleophilicity of a species is also affected by the solvent. In a polar aprotic solvent like dichloromethane, nucleophilicity often correlates with basicity. khanacademy.org However, the relatively low dielectric constant of dichloromethane can favor the formation of ion pairs, which can, in turn, reduce the effective nucleophilicity of an anionic reagent. The interplay between these factors determines the kinetic viability of nucleophilic attack at a carbon center, a hallmark of the S(_N)2 pathway.

Several scandium-catalyzed reactions are effectively carried out in dichloromethane, highlighting the solvent's role in facilitating the desired reactivity. For instance, enantioselective domino imine formation/intramolecular amination reactions and domino ring-opening/cyclization/dehydration/thio-Michael reactions of cyclopropane (B1198618) derivatives proceed efficiently in dichloromethane with chiral scandium catalysts. mdpi.com In these cases, dichloromethane provides a suitable environment for the scandium complex to act as a Lewis acid, activating the substrate, and for the nucleophilic species to participate in the reaction cascade without excessive deactivation through strong solvation. mdpi.com

The impact of the solvent on Lewis acid catalysis has been quantitatively studied, showing that weakly coordinating solvents like dichloromethane allow for stronger binding between a Lewis acid and a Lewis base probe compared to more strongly coordinating solvents. chemrxiv.org This suggests that in scandium-catalyzed reactions, dichloromethane is less likely to compete with the substrate for coordination to the scandium center, thereby maintaining the catalyst's Lewis acidity and promoting the desired transformation.

| Solvent Property | Dichloromethane (CH₂Cl₂) | Impact on Lewis Basicity and Nucleophilicity in Scandium Systems |

| Polarity | Polar Aprotic | Solubilizes polar reactants and intermediates. |

| Solvation Strength | Weak | Less reduction of Lewis basicity compared to protic solvents. nih.govresearchgate.net |

| Hydrogen Bonding | None | Anionic nucleophiles are less solvated and more reactive. |

| Dielectric Constant | Moderate | Can influence ion pairing, potentially affecting nucleophilicity. |

Competition Between Mechanistic Pathways (e.g., S(_N)2 vs. E2) in Dichloromethane

The choice of solvent can be a determining factor in the competition between S(_N)2 and E2 reaction pathways. Theoretical studies on model reactions have demonstrated that the E2 pathway is generally favored under conditions of weak solvation, such as in dichloromethane. nih.govresearchgate.net This preference is attributed to the fact that a less solvated, and therefore stronger, Lewis base is more capable of overcoming the higher activation energy associated with the distortion required for the E2 mechanism. nih.govresearchgate.net

Conversely, a switch in reactivity from E2 to S(_N)2 can be observed with stronger solvation, which weakens the Lewis base. nih.govresearchgate.net This weaker base is then less able to induce the significant geometric distortion of the substrate required for elimination and instead favors the less sterically demanding S(_N)2 pathway. nih.govresearchgate.net

In the context of scandium-catalyzed reactions, where the scandium ion acts as a Lewis acid to activate a substrate, the nature of the nucleophile/base and the solvent environment are critical. For instance, in a scandium triflate-catalyzed nucleophilic addition to indolylmethyl Meldrum's acid derivatives, the reaction proceeds via a gramine-type fragmentation in dichloromethane. researchgate.net This suggests that the solvent facilitates the nucleophilic attack (an S(_N)-like process) on the intermediate generated by the scandium catalyst.

| Mechanistic Pathway | General Preference in Dichloromethane | Rationale |

| S(_N)2 (Bimolecular Nucleophilic Substitution) | Can be competitive | Favored by good nucleophiles that are not excessively strong bases. The aprotic nature of dichloromethane enhances nucleophilicity. |

| E2 (Bimolecular Elimination) | Often favored with strong bases | Weak solvation by dichloromethane maintains higher Lewis basicity, which is crucial for proton abstraction in the E2 pathway. nih.govresearchgate.net |

It is important to note that while these general principles provide a framework for understanding the role of dichloromethane, the specific outcome of a scandium-catalyzed reaction will also depend on the nature of the scandium catalyst itself, the structure of the substrate, and the identity of the nucleophile or base. The coordination of the substrate to the scandium center can also influence the stereoelectronic requirements for either an S(_N)2 or E2 pathway, further modulating the reaction outcome.

Theoretical and Computational Modeling of Dichloromethane;scandium Interactions

Density Functional Theory (DFT) Studies of Scandium Complexes in Dichloromethane (B109758) Environments

Density Functional Theory (DFT) has become a central method for studying organometallic systems, including those of scandium, due to its favorable balance of computational cost and accuracy. ucm.esresearchgate.net DFT calculations allow for the detailed examination of scandium complexes within a dichloromethane environment, providing insights that are often difficult to obtain through experimental means alone. ucm.es These studies can model the geometric structures, electronic properties, and reactivity of scandium compounds as influenced by the solvent. scispace.com

DFT calculations are instrumental in analyzing the electronic structure and the nature of the chemical bonds formed between a scandium center and dichloromethane molecules. The analysis of the electronic properties, such as charge distribution and band gaps, can reveal the fundamental nature of the scandium-dichloromethane interaction. researchgate.net By examining the molecular orbitals and electron density distribution, researchers can characterize the type and strength of the bonding.

Key insights from such analyses include:

Nature of Interaction : Determining whether the interaction is primarily electrostatic, involving the polar C-Cl bonds of dichloromethane, or involves more significant orbital overlap and covalent character.

Charge Distribution : Quantifying the charge transfer between the scandium complex and the solvent molecules. Bader charge analysis, for instance, can be used to assess the degree of ionicity or covalency in the Sc-Cl or Sc-C interactions. researchgate.net

Orbital Contributions : Identifying which atomic orbitals of scandium (e.g., 3d, 4s) and dichloromethane are involved in the bonding. For example, DFT studies on scandium terminal imido complexes have shown how the p orbitals of a nitrogen ligand interact with the d orbitals of the scandium ion, a principle that can be extended to interactions with the chlorine lone pairs of dichloromethane. rsc.org

Table 1: Illustrative Data from a Hypothetical DFT Bonding Analysis of a Scandium(III) Complex in Dichloromethane

| Interaction Type | Key Orbitals Involved | Calculated Interaction Energy (kJ/mol) | Degree of Charge Transfer (e) |

|---|---|---|---|

| Sc-Cl (Dichloromethane) | Sc (3d) ↔ Cl (3p) | -45.5 | 0.15 (from Cl to Sc) |

| Sc-H (Dichloromethane) | Sc (3d) ↔ H (1s) | -5.2 | 0.02 (from H to Sc) |

This table is illustrative and represents the type of data generated from DFT calculations.

A significant application of DFT is the prediction of spectroscopic properties, which serves as a crucial bridge between theoretical models and experimental reality. For scandium complexes, Nuclear Magnetic Resonance (NMR) spectroscopy is a key characterization technique, and DFT can accurately compute NMR chemical shifts.

The process typically involves:

Geometry Optimization : The structure of the scandium complex, including any coordinated dichloromethane molecules, is optimized to find its lowest energy conformation.

NMR Calculation : Using methods like the Gauge-Including Atomic Orbital (GIAO) method, the magnetic shielding tensors for each nucleus are calculated. researchgate.net

Solvent Effects : The influence of the bulk dichloromethane solvent is often included using a Polarizable Continuum Model (PCM) to provide more accurate predictions. scispace.comresearchgate.net

These calculated shifts can then be compared with experimental spectra to validate the proposed structure of the complex in solution. Discrepancies between calculated and experimental values can point to dynamic processes, different coordination modes, or the presence of multiple species in equilibrium. DFT calculations can also elucidate the contributions of different molecular orbitals to the chemical shielding, providing a deeper understanding of the electronic factors that govern the observed chemical shifts. researchgate.net

DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions involving scandium complexes. researchgate.net This allows for the elucidation of reaction mechanisms by identifying reactants, products, intermediates, and, most importantly, transition states. By calculating the energies of these stationary points, a complete energy profile for a proposed reaction pathway can be constructed.

In the context of a dichloromethane solvent, these calculations can:

Determine Activation Energies : The energy difference between the reactants and the transition state provides the activation barrier, which is a key determinant of the reaction rate.

Identify Intermediates : Calculations can reveal the existence of short-lived intermediates that may not be experimentally observable.

Assess Solvent Influence : By performing calculations both in the gas phase and with a solvent model for dichloromethane, the role of the solvent in stabilizing or destabilizing transition states and intermediates can be quantified, explaining its effect on reaction kinetics and thermodynamics. researchgate.net

For instance, in a hypothetical ligand substitution reaction on a scandium center, DFT could be used to compare an associative versus a dissociative mechanism, determining which pathway has a lower activation energy in dichloromethane.

Quantum Chemical Analysis of Solvent Effects and Solvation Models

The solvent can significantly alter the properties and reactivity of a solute. q-chem.com Quantum chemical methods provide a framework for understanding these solvent effects through various solvation models, which can be broadly categorized into explicit and implicit approaches. q-chem.com

To model the influence of the dichloromethane solvent on a scandium complex, two primary strategies are employed: microsolvation and bulk solvation. muni.cz

Microsolvation (Explicit Model) : This approach involves including a small, discrete number of solvent molecules (in this case, dichloromethane) directly in the quantum mechanical calculation. This is particularly useful for systems where specific, strong interactions like hydrogen bonding or direct coordination of the solvent to the metal center are expected. It allows for a detailed description of the first solvation shell. However, this method is computationally intensive and may not fully capture the effects of the bulk solvent. q-chem.comq-chem.com

Bulk Solvation (Implicit/Continuum Model) : This method models the solvent as a continuous medium with a characteristic dielectric constant, rather than as individual molecules. muni.cz The solute is placed in a cavity within this dielectric continuum, and the electrostatic interaction between the solute and the polarized solvent is calculated self-consistently. q-chem.com Popular continuum models include the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO). researchgate.net These models are computationally efficient and effective at capturing long-range electrostatic effects, which are crucial for describing the behavior of charged or highly polar species in solution. q-chem.com

Often, a hybrid cluster-continuum approach is used, where the first solvation shell is treated explicitly (microsolvation) and the rest of the solvent is modeled as a continuum.

Table 2: Comparison of Microsolvation and Bulk Solvation Models

| Feature | Microsolvation (Explicit) | Bulk Solvation (Implicit) |

|---|---|---|

| Representation | Individual solvent molecules | Continuous dielectric medium |

| Strengths | Models specific solute-solvent interactions (e.g., coordination) | Computationally efficient; captures long-range electrostatics |

| Weaknesses | Computationally expensive; neglects bulk effects | Does not account for specific local interactions |

| Best Suited For | Analyzing the first solvation shell and direct coordination | Calculating solvation free energies and modeling bulk solvent effects |

To gain a deeper, more quantitative understanding of the interactions and reactivity of scandium complexes in dichloromethane, the Activation Strain Model (ASM) and Energy Decomposition Analysis (EDA) are employed. rsc.orgrsc.org

Activation Strain Model (ASM) : Also known as the distortion/interaction model, the ASM deconstructs the potential energy of a reaction along the reaction coordinate into two components: the strain energy (ΔE_strain) and the interaction energy (ΔE_int). rsc.orgwikipedia.org

Strain Energy : This term represents the energy required to distort the reactants from their equilibrium geometries into the geometries they adopt at a given point along the reaction coordinate. nih.gov

Interaction Energy : This term accounts for the actual interaction (e.g., steric repulsion, electrostatic attraction, orbital overlap) between the distorted reactants. nih.gov

By analyzing how these two components change as the reaction progresses, the ASM provides a causal relationship between the properties of the reactants (like their rigidity) and the height of the reaction barrier. rsc.org

Energy Decomposition Analysis (EDA) : The interaction energy term from the ASM can be further broken down using an EDA scheme. This method partitions the total interaction energy into physically meaningful components:

Electrostatic Interaction (ΔV_elstat) : The classical electrostatic attraction or repulsion between the unperturbed charge distributions of the reactants.

Pauli Repulsion (ΔE_Pauli) : The destabilizing interaction that arises from the repulsion between closed-shell orbitals of the reactants, stemming from the Pauli exclusion principle.

Orbital Interaction (ΔE_oi) : The stabilizing interaction that results from the mixing of occupied and unoccupied orbitals of the reactants, leading to charge transfer and covalent bond formation.

This decomposition helps to identify the key physical forces that govern the bonding and reactivity between the scandium center and dichloromethane or other reactants within the solvent. rsc.org

Table 3: Illustrative Energy Decomposition Analysis for a Scandium-Dichloromethane Interaction (kJ/mol)

| Energy Component | Description | Calculated Value |

|---|---|---|

| ΔE_int | Total Interaction Energy | -50.0 |

| ΔV_elstat | Electrostatic Attraction | -85.0 |

| ΔE_Pauli | Pauli Repulsion | +110.0 |

| ΔE_oi | Orbital Interaction | -75.0 |

This table is illustrative, representing a typical output from an EDA calculation to explain the nature of a chemical interaction.

Computational Insights into Dichloromethane's Influence on Agostic Interactions

Computational modeling, particularly through Density Functional Theory (DFT), has become an indispensable tool for elucidating the nuanced nature of agostic interactions in transition metal complexes. These theoretical approaches allow for the detailed examination of bond lengths, angles, and electronic properties that are often challenging to resolve experimentally. In the context of scandium chemistry, computational studies have provided significant insights into both C-H and C-C agostic interactions, revealing the subtle interplay of steric and electronic factors that govern these bonds. rsc.org

While extensive computational research has been conducted on agostic interactions in various scandium complexes, specific and detailed theoretical studies focusing exclusively on the influence of dichloromethane as a solvent or a coordinating ligand on these interactions are not prominently available in the reviewed literature. General computational studies on organometallic complexes sometimes employ solvent models, including dichloromethane, to simulate experimental conditions. However, a systematic computational investigation detailing how the dielectric environment or direct coordination of dichloromethane modulates the geometric and electronic parameters of agostic bonds in scandium complexes, complete with comparative data tables, remains a specialized area of inquiry.

Theoretical studies on related systems have shown that the coordination environment can significantly impact the strength and geometry of agostic interactions. For instance, in a homologous series of rhodium and iridium complexes, the inclusion of a dichloromethane molecule in the crystal lattice led to a statistically significant, albeit small, shortening of the metal-hydrogen-carbon distances of the agostic bond. This suggests that even weakly coordinating species or the general solvent environment can exert a measurable influence on these delicate interactions.

In the broader context of scandium chemistry, DFT and Natural Bond Orbital (NBO) calculations have been instrumental in confirming the presence and nature of agostic interactions in newly synthesized cyclopropyl (B3062369) complexes. These studies have shown that both C-H and C-C agostic interactions can coexist and are complementary in satisfying the electronic demand of the scandium center. rsc.org The computational data, in these cases, were crucial for interpreting experimental NMR spectroscopic data that hinted at the presence of such interactions in solution. rsc.org

Although direct computational data on the specific "Dichloromethane;scandium" system's agostic interactions is not available, the principles derived from existing computational work on scandium and other transition metals provide a framework for predicting potential influences. It is plausible that dichloromethane could influence agostic interactions in scandium complexes in several ways:

As a Coordinating Ligand: Direct coordination of a chlorine atom from dichloromethane to the scandium center would increase the electron density on the metal. This could potentially weaken the agostic interaction, as the metal's demand for electron density from the C-H or C-C bond would be diminished.

As a Solvent: The dielectric constant of dichloromethane as a solvent could influence the polarity of the Sc-C and C-H bonds involved in the agostic interaction, thereby subtly altering its strength.

To provide quantitative insight into these potential effects, dedicated computational studies would be required. Such studies would typically involve geometry optimizations and frequency calculations of scandium complexes with and without the presence of dichloromethane, both as a coordinating ligand and as a solvent continuum model. Key parameters to be compared would include the Sc-H and C-H bond lengths, the Sc-H-C bond angle, and the vibrational frequency of the C-H stretch, alongside NBO analysis to quantify the donor-acceptor interactions.

The following table illustrates a hypothetical comparison of key parameters that a dedicated computational study on the influence of dichloromethane on a generic scandium-alkyl complex with a β-agostic interaction might produce.

| Parameter | [Sc]-Alkyl (Gas Phase) | [Sc]-Alkyl (in CH₂Cl₂ solvent model) | [Sc]-Alkyl(CH₂Cl₂) (Coordinated) |

| Sc-H distance (Å) | 2.15 | 2.17 | 2.25 |

| C-H bond length (Å) | 1.12 | 1.11 | 1.10 |

| Sc-H-C angle (°) | 95 | 93 | 90 |

| ν(C-H) (cm⁻¹) | 2850 | 2865 | 2890 |

| NBO Donation Energy (kcal/mol) σ(C-H) → Sc | 5.8 | 5.2 | 3.5 |

| Note: This table is illustrative and based on general principles of agostic interactions. The values are not derived from a specific published computational study on a scandium-dichloromethane system. |

This hypothetical data suggests that the presence of dichloromethane, particularly as a coordinating ligand, would likely lead to a weakening of the agostic interaction, as evidenced by a longer Sc-H distance, a shorter C-H bond, a less acute Sc-H-C angle, a higher C-H stretching frequency, and a lower NBO donation energy.

Emerging Trends and Future Research Directions in Dichloromethane;scandium Chemistry

Design and Synthesis of Novel Scandium Catalysts for Enhanced Performance in Dichloromethane (B109758)

The development of novel scandium catalysts that exhibit high efficiency and selectivity in dichloromethane is a primary focus of current research. Scandium(III) triflate (Sc(OTf)₃) has proven to be a versatile precursor for generating active catalysts in situ. mdpi.comscandium.org The strategy often involves combining Sc(OTf)₃ with chiral ligands to induce enantioselectivity in various chemical transformations. mdpi.com

Researchers are designing increasingly sophisticated ligands to fine-tune the steric and electronic environment around the scandium center. This allows for precise control over the catalytic activity and selectivity. For instance, chiral Pybox and N,N'-dioxide ligands have been successfully employed in dichloromethane to promote asymmetric reactions. mdpi.com The synthesis of these catalysts is often straightforward, involving the simple mixing of the scandium precursor and the ligand in the reaction medium. mdpi.com

Another area of development is the synthesis of well-defined, isolable scandium complexes. For example, a mono(aminopyridinate)scandium chloride complex has been synthesized and characterized, providing a stable platform for further catalytic studies. mdpi.com The solid-state structure of such complexes reveals important information about the coordination environment of the scandium ion, which can be correlated with its catalytic performance. mdpi.com Hirshfeld analyses of these crystal structures have shown contributing interactions such as H…H, H…C/C…H, and H…Cl/Cl…H, which can influence the catalyst's behavior in solution. mdpi.com

Future efforts in this area will likely focus on:

The rational design of ligands to achieve higher turnover numbers and enantioselectivities.

The synthesis of robust scandium catalysts that are tolerant to a wider range of functional groups.

The development of recyclable scandium catalysts to improve the economic and environmental viability of these processes.

Table 1: Examples of Chiral Ligands for In Situ Scandium Catalyst Formation in Dichloromethane

| Ligand Type | Example Reaction | Reference |

| Chiral Pybox | Enantioselective formal [3 + 2] cycloaddition | mdpi.com |

| Chiral N,N'-dioxide | Asymmetric Friedel–Crafts alkylation | mdpi.com |

| Chiral Bipyridine | Enantioselective ring-opening of meso-epoxides | mdpi.com |

Application of Advanced In Situ Spectroscopic Techniques for Dichloromethane-Mediated Scandium Reactions

Understanding the mechanism of scandium-catalyzed reactions in dichloromethane is crucial for optimizing existing methods and developing new transformations. Advanced in situ and operando spectroscopic techniques are powerful tools for probing reaction intermediates and elucidating catalytic cycles under actual operating conditions. osti.gov

While specific applications to dichloromethane-mediated scandium reactions are emerging, the principles from broader catalysis research are applicable. Techniques such as in situ X-ray absorption spectroscopy could track the oxidation state and coordination environment of the scandium center throughout the reaction. osti.gov In situ nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about the structure of transient intermediates and help to identify the active catalytic species. osti.gov

The integration of these in situ methods with computational modeling presents a powerful approach to accelerate the understanding and optimization of these catalytic systems. osti.gov Challenges remain, including potential instrumentation limitations and the complexities of data interpretation, but the continued development of multi-modal in situ techniques is expected to provide unprecedented insights into the dynamic behavior of scandium catalysts in dichloromethane. osti.gov

Future research in this domain will likely involve:

Direct observation of scandium-substrate and scandium-ligand interactions during catalysis.

Kinetic studies using in situ techniques to build accurate mechanistic models.

The use of synchrotron-based techniques for time-resolved studies of fast reactions. osti.gov

Expanding the Substrate Scope and Reaction Diversity in Dichloromethane-Supported Scandium Catalysis

A significant trend in scandium catalysis is the continuous expansion of the types of substrates that can be used and the diversity of chemical reactions that can be performed in dichloromethane. mdpi.com Scandium catalysts have demonstrated remarkable versatility in promoting a variety of transformations, including domino reactions, cycloadditions, and ring-opening reactions. mdpi.com

For example, chiral scandium catalysts have been used for the enantioselective domino imine formation/intramolecular amination of aldehydes and the asymmetric domino Michael/aldol reaction. mdpi.com These multi-step, one-pot reactions are highly efficient for building molecular complexity from simple starting materials. In the realm of cycloadditions, scandium catalysts have been effective in formal [3 + 2] cycloadditions of alkylideneoxindoles with allenylsilanes. mdpi.com

The ring-opening of strained rings is another area where scandium catalysis in dichloromethane has excelled. This includes the desymmetrization of meso-epoxides with various alcohols and anilines, and domino ring-opening/Michael reactions of cyclopropane-1,1-esters. mdpi.com The ability to use a wide range of nucleophiles and substrates in these reactions highlights the broad applicability of this methodology. mdpi.com The success of these reactions often depends on the specific combination of the scandium precursor, the ligand, and the reaction conditions. nih.govrsc.org

Future directions for expanding the scope include:

The development of scandium-catalyzed C-H activation/functionalization reactions in dichloromethane.

The application of these catalysts to the synthesis of complex natural products and pharmaceuticals.

The exploration of new types of domino and tandem reactions to further increase synthetic efficiency. mdpi.com

Table 2: Diversity of Scandium-Catalyzed Reactions in Dichloromethane

| Reaction Type | Substrate Examples | Product Type | Reference |

| Domino Reaction | Aldehydes, 2-aminobenzenesulfonamide | Chiral 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides | mdpi.com |

| Friedel–Crafts Alkylation | ortho-Quinone methides, C3-substituted indoles | C₂-symmetric chiral macrodiolides | mdpi.com |

| [3 + 2] Cycloaddition | Alkylideneoxindoles, allenylsilanes | Cyclopentene-spirooxindoles | mdpi.com |

| Ring-Opening of Epoxides | meso-Epoxides, alcohols, anilines | Chiral 1,2-alkoxyalcohols, chiral 1,2-aminoalcohols | mdpi.com |

Understanding and Harnessing Specific Dichloromethane-Scandium Interactions Beyond General Solvation

While dichloromethane is often treated as a relatively inert bulk solvent, there is growing interest in understanding and potentially harnessing specific, noncovalent interactions between dichloromethane molecules and the scandium catalyst or reaction intermediates. These interactions can go beyond general solvation effects and influence the reactivity and selectivity of a catalytic process.

Computational methods, such as density functional theory (DFT) and molecular dynamics (MD) simulations, are powerful tools for investigating these subtle interactions. nih.gov For instance, theoretical studies on other systems have successfully characterized interactions between dichloromethane and solutes, providing a framework for similar investigations in scandium chemistry. nih.gov Such studies could reveal how dichloromethane molecules might orient themselves in the coordination sphere of the scandium catalyst or stabilize transition states through hydrogen bonding or other noncovalent forces.

Experimental evidence for such interactions can be found in the detailed analysis of crystal structures. For example, Hirshfeld analysis of a scandium aminopyridinate complex revealed the presence of H…Cl contacts, indicating specific intermolecular interactions within the solid state that may have relevance in solution. mdpi.com A deeper understanding of these interactions could lead to new strategies for controlling reaction outcomes by modifying the solvent environment.

Future research in this area should focus on:

Integrated experimental and computational studies to map the interaction landscape between dichloromethane and scandium complexes.

Exploring how these interactions can be modulated to enhance catalytic performance.

Development of Sustainable Methodologies Utilizing Scandium in Alternative Halogenated or Mixed Solvent Systems

The use of dichloromethane is facing increasing scrutiny due to health and environmental concerns. acs.orgbdmaee.net This has prompted a move towards developing more sustainable chemical methodologies, which includes reducing the reliance on hazardous solvents. researchgate.net A key future direction in scandium chemistry is the exploration of alternative solvent systems that can maintain or even enhance catalytic performance while offering a better environmental profile.

This research can proceed along several avenues. One approach is to investigate other halogenated solvents that may have lower toxicity or environmental impact. Another promising strategy is the use of mixed solvent systems. For example, a scandium-catalyzed domino Michael/aldol reaction has been successfully carried out in a mixture of dichloromethane and water. mdpi.com This not only reduces the total amount of chlorinated solvent used but can also in some cases improve the reaction outcome.

The principles of green chemistry, such as catalyst recycling and minimizing waste, are central to this effort. jspae.com Developing robust scandium catalysts that are effective in more benign solvents or that can be easily separated and reused will be critical for the long-term viability of this chemistry.

Future research will be directed towards:

Screening a wide range of alternative solvents, including bio-based and other "green" solvents, for scandium-catalyzed reactions.

Investigating the effect of solvent mixtures on reaction kinetics and selectivity.

Designing integrated processes that combine high catalytic efficiency with sustainable solvent use and catalyst recycling.

Q & A

Q. How to integrate scandium-DCM systems into electrochemical energy storage devices?

- Methodology : Optimize electrolyte composition by varying scandium salt concentrations in DCM. Test conductivity via impedance spectroscopy and cycle stability in coin cells. Characterize electrode interfaces with SEM-EDS to detect scandium deposition .

Data Analysis & Contradiction Resolution

- Handling Anomalous Spectra : Apply Savitzky-Golay filtering to remove noise, then compare with reference databases (e.g., SDBS). Replicate experiments with fresh solvent batches to rule out degradation .

- Addressing Catalytic Inconsistencies : Use Design of Experiments (DoE) to identify interaction effects between temperature, DCM purity, and scandium loading. Publish raw datasets with error margins for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.